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Introduction
FFN102 mesylate is a novel, pH-responsive fluorescent false neurotransmitter (FFN) that

serves as a powerful tool for the optical measurement of dopamine release.[1] As a substrate

for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2),

FFN102 selectively labels dopaminergic neurons and their synaptic terminals.[1] Its

fluorescence is highly sensitive to the surrounding pH, exhibiting greater emission in the neutral

extracellular environment compared to the acidic interior of synaptic vesicles.[1][2] This

property allows for the real-time visualization and quantification of dopamine release at the

level of individual synapses.[1][3] These application notes provide detailed protocols for the use

of FFN102 mesylate in quantifying dopamine release, along with a summary of its key

quantitative properties.

Mechanism of Action
FFN102 is actively transported into dopaminergic neurons via DAT. Once inside the neuron, it

is packaged into synaptic vesicles by VMAT2. The acidic environment within the vesicles (pH

~5.5) quenches the fluorescence of FFN102. Upon neuronal stimulation and subsequent

exocytosis, the vesicles fuse with the presynaptic membrane, releasing their contents, including

FFN102, into the synaptic cleft. The neutral pH of the extracellular space (pH ~7.4) causes a

significant increase in FFN102 fluorescence, which can be measured optically to quantify

dopamine release.[1][2]
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FFN102 Mechanism of Action

Quantitative Data
The following tables summarize the key quantitative parameters of FFN102 mesylate.

Parameter Value Reference

Excitation Maximum (pH 5.0) 340 nm [1]

Excitation Maximum (pH 7.4) 370 nm [1]

Emission Maximum 453 nm [1]

Molecular Weight 353.68 g/mol

Purity >98%
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Experiment Concentration Effect Reference

Inhibition of Dopamine

Reuptake
4-40 µM

Prolonged the decay

of the evoked

dopamine signal,

indicating DAT

inhibition.

[1]

Labeling

Dopaminergic

Neurons (Acute Brain

Slices)

10 µM

Selective labeling of

dopaminergic cell

bodies and terminals.

[1]

Live-Cell DAT Imaging 10 µM

Measurement of

FFN102 uptake rate

into midbrain

dopaminergic

neurons.

[4]

Evoked Release (KCl

stimulation)
40 mM KCl

Loss of fluorescent

signal from

presynaptic terminals

and an increase in

background

fluorescence.

[1]

Evoked Release

(Electrical Stimulation)
10 Hz

Increase in

fluorescence intensity

at puncta and in the

surrounding

background.

[1]

Amphetamine-

Induced Release
1 µM AMPH

Increased rate of

fluorescence loss from

dopaminergic

neurons.

[1]
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Protocol 1: Labeling and Imaging Dopamine Release in
Acute Brain Slices
This protocol describes the methodology for loading FFN102 into acute brain slices and

imaging its release upon stimulation.
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Slice Preparation

FFN102 Loading

Imaging

Stimulation and Release

Data Analysis

Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., striatum).

Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

Incubate slices in aCSF containing 10 µM FFN102 for 30 minutes at 32°C.

Wash slices in FFN102-free aCSF for at least 30 minutes to remove excess probe.

Transfer a slice to the recording chamber of a two-photon or confocal microscope.

Acquire baseline fluorescence images.

Evoke dopamine release using electrical stimulation (e.g., 10 Hz) or chemical stimulation (e.g., 40 mM KCl).

Record time-lapse images to capture the change in FFN102 fluorescence.

Quantify the change in fluorescence intensity over time in regions of interest (e.g., synaptic puncta and background).

Click to download full resolution via product page

Workflow for FFN102 Imaging in Brain Slices
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Materials:

FFN102 mesylate

Artificial cerebrospinal fluid (aCSF)

Microscope (two-photon or confocal)

Stimulation electrodes

Procedure:

Slice Preparation: Prepare acute brain slices from the region of interest (e.g., dorsal

striatum) and maintain them in oxygenated aCSF.

FFN102 Loading: Incubate the slices in aCSF containing 10 µM FFN102 for 30 minutes.

Wash: Transfer the slices to FFN102-free aCSF and wash for at least 30 minutes to remove

background fluorescence.

Imaging Setup: Place a slice in the recording chamber of the microscope and perfuse with

oxygenated aCSF.

Baseline Imaging: Acquire baseline fluorescence images using an appropriate excitation

wavelength (e.g., 760 nm for two-photon microscopy) and emission filter (e.g., 430-470 nm).

[1]

Stimulation: Induce dopamine release by either local electrical stimulation (e.g., with a

bipolar electrode) or by perfusing the slice with aCSF containing a high concentration of

potassium chloride (e.g., 40 mM).

Image Acquisition: Capture a time-series of images before, during, and after stimulation to

monitor the changes in FFN102 fluorescence.

Data Analysis: Measure the fluorescence intensity changes in specific regions of interest,

such as individual synaptic puncta and the surrounding background, to quantify the amount

and kinetics of dopamine release.
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Protocol 2: Measuring DAT Activity in Live Cells
This protocol outlines the steps for measuring the rate of FFN102 uptake by dopaminergic

neurons in culture, providing a functional readout of DAT activity.[4]

Materials:

FFN102 mesylate

Cultured dopaminergic neurons

Hanks' Balanced Salt Solution (HBSS)

Confocal microscope

DAT inhibitor (e.g., nomifensine) for control experiments

Procedure:

Cell Preparation: Plate dopaminergic neurons in a suitable imaging dish.

Control (Optional): To confirm specificity, pre-treat a separate well of cells with a DAT

inhibitor (e.g., 5 µM nomifensine) for 10 minutes.[4]

Imaging Setup: Place the imaging dish on the stage of a confocal microscope.

FFN102 Application: Add 10 µM FFN102 in HBSS to the cells.[4]

Time-Lapse Imaging: Immediately begin acquiring a time-series of images at a set interval

(e.g., every 5 seconds) using a 405 nm laser for excitation and collecting emission between

405 nm and 470 nm.[4]

Data Analysis: Measure the rate of increase in fluorescence intensity inside the cells over

time to determine the rate of FFN102 uptake through DAT.[4]

Conclusion
FFN102 mesylate is a valuable and versatile tool for the direct visualization and quantification

of dopamine neurotransmission. Its pH-dependent fluorescence provides a robust method for
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measuring dopamine release from individual presynaptic terminals. The protocols outlined in

this document provide a framework for utilizing FFN102 to investigate both the spatial and

temporal dynamics of dopamine signaling in various experimental preparations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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